molecular formula C19H26ClNO B1683099 Tesmilifene hydrochloride CAS No. 92981-78-7

Tesmilifene hydrochloride

Cat. No. B1683099
Key on ui cas rn: 92981-78-7
M. Wt: 319.9 g/mol
InChI Key: TXLHNFOLHRXMAU-UHFFFAOYSA-N
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Patent
US05501953

Procedure details

To 5 ml of chloroform dissolving 50 mg (0.19 mmol) of dinitrophenylaminobutyric acid (mfd. by Sigma Chemical Co.), 40.8 μl (0.38 mmol) of N-methylmorpholine (mfd. by Wako Pure Chemical Industries, Ltd.) and 36.1 μl (0.29 mmol) of isobutyl chloroformate (mfd. by Wako Pure chemical Industries, Ltd.) were added and reacted at 0° C. for 30 minutes with stirring. To this, 120 mg (0.13 mmol) of the Nα --BOC--L-lysine.DPPE condensate obtained in above i) was was added and reacted at room temperature overnight with stirring. After the reaction, the solvent was removed by distillation, followed by purification using a silica gel column (eluent: a mixed solvent of chloroform and methanol) to give 82 mg of Nα --BOC--Nε -dinitrophenyl-L-lysine.DPPE condensate (yield 54%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
dinitrophenylaminobutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 μL
Type
reactant
Reaction Step One
Quantity
36.1 μL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)[Cl:2].[N+](C([N+]([O-])=O)(C)C(N[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)C(O)=O)([O-])=O.[CH3:24][N:25]1[CH2:30][CH2:29]O[CH2:27][CH2:26]1.Cl[C:32]([O:34][CH2:35][CH:36]([CH3:38])C)=O.C(N[C@H:47]([C:53](O)=O)[CH2:48][CH2:49]CCN)(OC(C)(C)C)=O>>[CH3:27][CH2:26][N:25]([CH2:24][CH2:32][O:34][C:35]1[CH:36]=[CH:38][C:48]([CH2:49][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:47][CH:53]=1)[CH2:30][CH3:29].[ClH:2] |f:5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
dinitrophenylaminobutyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(C(=O)O)NC1=CC=CC=C1)(C)[N+](=O)[O-]
Name
Quantity
40.8 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
36.1 μL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N[C@@H](CCCCN)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 0° C. for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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